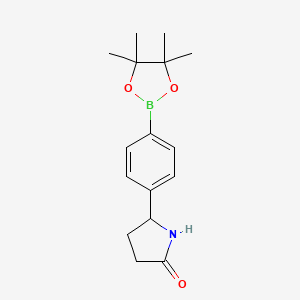

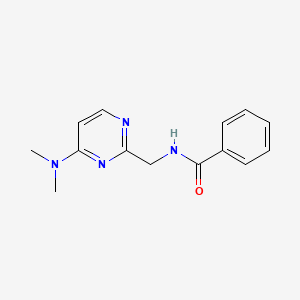

![molecular formula C14H19ClN2O2 B2857934 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one CAS No. 1082806-45-8](/img/structure/B2857934.png)

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one (CPE) is a synthetic compound that has been studied for a variety of scientific and medical applications. CPE is a member of the piperazine family of compounds, and is characterized by its aromatic and hydrophobic properties. CPE has been used in laboratory experiments to study the effects of various drugs and compounds on biochemical and physiological processes. In Additionally, the advantages and limitations of using CPE in laboratory experiments will be explored, and potential future directions for research will be suggested.

Applications De Recherche Scientifique

Metabolism and Clinical Applications

Arylpiperazine derivatives, including those related to the specified compound, have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. The pharmacological actions of arylpiperazine derivatives are influenced by their metabolic pathways, which include oxidation and conjugation processes (Caccia, 2007).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have been identified in numerous drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, and anticancer agents. The slight modification of the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. These findings highlight the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Recent studies have showcased the importance of piperazine and its analogues as a core structure in the development of anti-Tuberculosis (TB) drugs. Piperazine-based compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The review on these compounds provides insights into their design, rationale, and structure-activity relationship, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Impact and Bioremediation

Piperazine derivatives have also been investigated for their environmental impact, particularly concerning their persistence and potential as endocrine disruptors. The review on DDT and its metabolite DDE, which shares structural similarities with chlorophenylpiperazine derivatives, discusses their persistence in the environment and their impact on human and wildlife health. It also touches upon the mechanisms of endocrine disruption mediated by these compounds (Burgos-Aceves et al., 2021).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with various targets such as the histamine h1 receptor and PARP1 . These targets play crucial roles in various biological processes, including immune response and DNA repair, respectively.

Mode of Action

For instance, a related compound was found to inhibit the catalytic activity of PARP1 .

Biochemical Pathways

For example, the inhibition of PARP1 can affect the DNA repair pathway .

Result of Action

For instance, a related compound was found to increase the phosphorylation of H2AX in MCF-7 cells , which is a marker of DNA damage.

Propriétés

IUPAC Name |

1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJFADQILFLTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

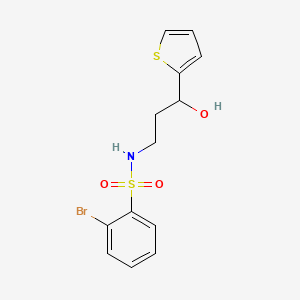

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)

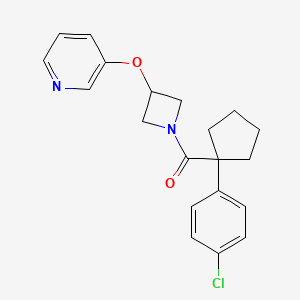

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

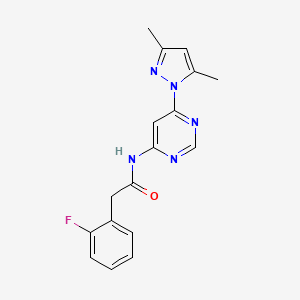

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)